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Abstract
CHF-6366 is a novel inhaled dual-pharmacology molecule, acting as a potent Muscarinic M3

receptor Antagonist and a β2-Adrenergic receptor Agonist (MABA). Developed for the

treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), its

design incorporates a "super soft-drug" concept. This approach ensures potent local activity

within the lungs while facilitating rapid systemic metabolism to less active metabolites, thereby

minimizing potential systemic side effects. This document provides a comprehensive overview

of the pharmacological profile of CHF-6366, detailing its binding affinity, functional potency, in

vivo efficacy, and metabolic stability. Experimental protocols for key studies are described, and

relevant signaling pathways are visualized.

Introduction
The combination of a muscarinic antagonist and a β2-agonist is a well-established therapeutic

strategy in the management of obstructive lung diseases.[1] By targeting two distinct pathways

that lead to bronchoconstriction, MABA compounds offer the potential for enhanced

bronchodilation. CHF-6366 represents an innovative approach in this class, designed for once-

daily administration with an optimized safety profile.[2][3] The molecule's unique "super soft-

drug" characteristic is achieved through the incorporation of a metabolically labile ester group,

which is stable at the site of administration but is rapidly hydrolyzed systemically.[2][3]
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Mechanism of Action
CHF-6366 exhibits a dual mechanism of action:

M3 Muscarinic Receptor Antagonism: It competitively inhibits the binding of acetylcholine to

M3 receptors on airway smooth muscle, preventing the intracellular calcium mobilization that

leads to muscle contraction.

β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors on airway smooth

muscle cells, activating adenylyl cyclase and increasing intracellular cyclic adenosine

monophosphate (cAMP) levels. This cascade results in smooth muscle relaxation.

The synergistic action of these two mechanisms leads to potent and sustained bronchodilation.

Pharmacological Data
The pharmacological activity of CHF-6366 has been characterized through a series of in vitro

and in vivo studies. The quantitative data from these studies are summarized in the tables

below.

Receptor Binding Affinity
The affinity of CHF-6366 for the human M3 muscarinic receptor and the human β2-adrenergic

receptor was determined using radioligand binding assays.

Receptor Radioligand Preparation pKi

Human M3
[3H]-N-methyl

scopolamine

CHO-K1 cell

membranes
10.4

Human β2 [3H]-CGP 12177
CHO-K1 cell

membranes
11.4

Table 1: Binding Affinity of CHF-6366 for Human M3 and β2 Receptors.

In Vitro Functional Activity
The functional potency of CHF-6366 was assessed in isolated guinea pig trachea preparations.
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Assay Parameter Agonist/Antagonist
Potency (pA2 or
pEC50)

M3 Antagonism
Carbachol-induced

contraction
Antagonist 9.9

β2 Agonism
Relaxation of pre-

contracted tissue
Agonist 9.2

Table 2: Functional Potency of CHF-6366 in Isolated Guinea Pig Trachea.

In Vivo Bronchoprotective Effect
The bronchoprotective effect of CHF-6366 was evaluated in a guinea pig model of

acetylcholine-induced bronchoconstriction.

Administration Route Time Point ED50 (nmol/kg)

Intratracheal 2 hours 0.3

Intratracheal 24 hours 1.0

Table 3: In Vivo Bronchoprotective Effect of CHF-6366 in Guinea Pigs.

Metabolic Stability
The metabolic stability of CHF-6366 was assessed in liver microsomes and hepatocytes from

different species.
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Species Test System Half-life (t1/2, min)

Human Liver Microsomes < 5

Rat Liver Microsomes < 5

Dog Liver Microsomes < 5

Human Hepatocytes 10

Rat Hepatocytes 7

Dog Hepatocytes 9

Table 4: Metabolic Stability of CHF-6366.

Experimental Protocols
Radioligand Binding Assays

M3 Receptor Binding Assay: Membranes from Chinese Hamster Ovary (CHO-K1) cells

stably expressing the human M3 receptor were incubated with the radioligand [3H]-N-methyl

scopolamine and varying concentrations of CHF-6366. The reaction was carried out in a

buffer solution at room temperature and terminated by rapid filtration. The amount of

radioactivity bound to the membranes was quantified by liquid scintillation counting. Non-

specific binding was determined in the presence of an excess of a known M3 antagonist.

β2 Receptor Binding Assay: Membranes from CHO-K1 cells stably expressing the human

β2-adrenergic receptor were incubated with the radioligand [3H]-CGP 12177 and varying

concentrations of CHF-6366. The experimental conditions were similar to the M3 binding

assay. Non-specific binding was determined in the presence of an excess of a known β2-

agonist.

Isolated Guinea Pig Trachea Assay
Tracheal rings were isolated from male Dunkin-Hartley guinea pigs and mounted in organ

baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and

5% CO2. For the M3 antagonism assay, cumulative concentration-response curves to the

contractile agent carbachol were generated in the absence and presence of increasing
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concentrations of CHF-6366. For the β2 agonism assay, tracheal rings were pre-contracted

with a standard spasmogen, and then cumulative concentration-response curves to CHF-6366
were generated to assess its relaxant effect.

In Vivo Bronchoprotection in Guinea Pigs
Male Dunkin-Hartley guinea pigs were anesthetized and instrumented for the measurement of

pulmonary airflow resistance. Bronchoconstriction was induced by an intravenous challenge

with acetylcholine. CHF-6366 was administered intratracheally at various doses prior to the

acetylcholine challenge. The dose of CHF-6366 that produced a 50% inhibition of the

bronchoconstrictor response (ED50) was calculated at different time points post-administration.

Metabolic Stability Assays
Liver Microsomes: CHF-6366 was incubated with liver microsomes from human, rat, and dog

in the presence of NADPH at 37°C. Aliquots were taken at various time points and the

reaction was quenched with an organic solvent. The concentration of the remaining parent

compound was determined by LC-MS/MS analysis to calculate the metabolic half-life.

Hepatocytes: Cryopreserved hepatocytes from human, rat, and dog were incubated with

CHF-6366 at 37°C. Samples were collected at different time points, and the reaction was

terminated. The concentration of CHF-6366 was quantified by LC-MS/MS to determine the

metabolic half-life.

Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways modulated by CHF-6366.

Cell Membrane

Cytoplasm

M3 Receptor Gq Protein
Activates Phospholipase C

(PLC)

Activates
PIP2

Hydrolyzes

IP3

DAG

Ca²⁺
(Endoplasmic Reticulum)

Stimulates
Release

Protein Kinase C
(PKC)

Activates

Cytosolic Ca²⁺

Smooth Muscle
Contraction

Leads to

Potentiates
Acetylcholine

Activates

CHF-6366
Antagonizes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b11932279?utm_src=pdf-body
https://www.benchchem.com/product/b11932279?utm_src=pdf-body
https://www.benchchem.com/product/b11932279?utm_src=pdf-body
https://www.benchchem.com/product/b11932279?utm_src=pdf-body
https://www.benchchem.com/product/b11932279?utm_src=pdf-body
https://www.benchchem.com/product/b11932279?utm_src=pdf-body
https://www.benchchem.com/product/b11932279?utm_src=pdf-body
https://www.benchchem.com/product/b11932279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: M3 Muscarinic Receptor Antagonism by CHF-6366.
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Caption: β2-Adrenergic Receptor Agonism by CHF-6366.
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Caption: Drug Discovery Workflow for CHF-6366.

Conclusion
CHF-6366 is a potent dual-pharmacology MABA compound with a well-defined in vitro and in

vivo pharmacological profile. Its high affinity for M3 and β2 receptors translates into potent

functional activity, leading to significant and long-lasting bronchoprotection in preclinical

models. The "super soft-drug" design is supported by its rapid metabolism in liver preparations,

suggesting a low potential for systemic side effects. These characteristics make CHF-6366 a

promising candidate for the inhaled treatment of COPD and other respiratory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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